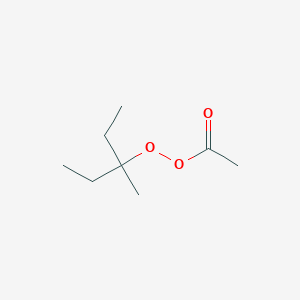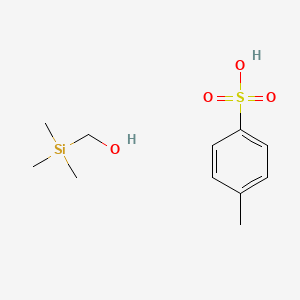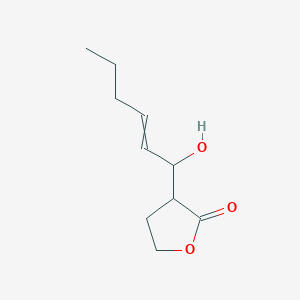
3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a hydroxyhexenyl group attached to an oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one typically involves the reaction of hex-2-en-1-ol with oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxolanone derivative. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the hexenyl group can be reduced to form a saturated hexyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 3-(1-oxohex-2-en-1-yl)oxolan-2-one.
Reduction: Formation of 3-(1-hydroxyhexyl)oxolan-2-one.
Substitution: Formation of various substituted oxolanones depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy and oxolanone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-piperidin-1-ylethyl)oxolan-2-one
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
- Butyrolactone
Uniqueness
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one is unique due to the presence of the hydroxyhexenyl group, which imparts distinct chemical and biological properties. This differentiates it from other oxolanone derivatives, which may lack this functional group and therefore exhibit different reactivity and applications .
Propiedades
Número CAS |
61097-30-1 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3-(1-hydroxyhex-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-9(11)8-6-7-13-10(8)12/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Clave InChI |
BJOKEJFYKBPUQP-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC(C1CCOC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


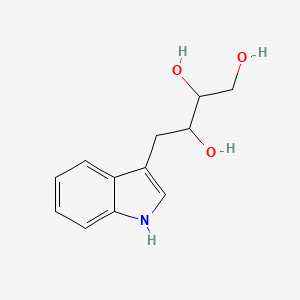

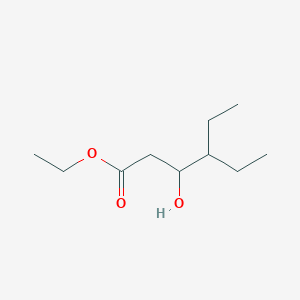
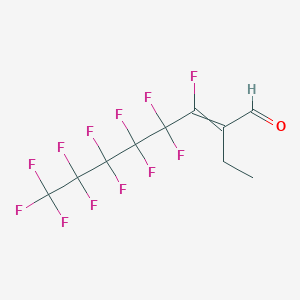
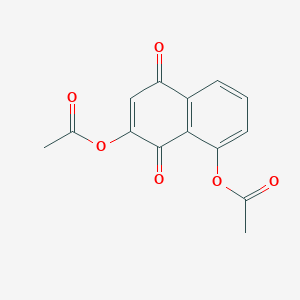
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
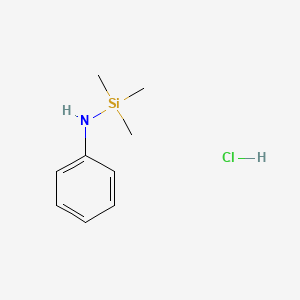
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

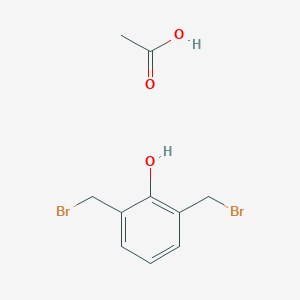
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
